(1R)-1-(4-Pyridyl)butylamine
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Overview
Description
(1R)-1-(4-Pyridyl)butylamine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Pyridyl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and a suitable amine.
Reductive Amination: The key step involves reductive amination, where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Pyridyl)butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitriles, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound might be studied for its biological activity, including potential pharmacological effects.
Medicine: Research could explore its use as a precursor for drug development or as a ligand in medicinal chemistry.
Industry: It may find applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Pyridyl)butylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The pyridine ring could play a role in binding to active sites, while the amine group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Pyridyl)ethylamine: Similar structure but with a shorter ethyl chain.
(1R)-1-(4-Pyridyl)propylamine: Similar structure with a propyl chain.
(1R)-1-(4-Pyridyl)butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(4-Pyridyl)butylamine is unique due to its specific chain length and functional groups, which can influence its reactivity and potential applications. The presence of the pyridine ring and the butylamine chain provides a distinct set of chemical properties compared to its analogs.
Properties
CAS No. |
1213012-57-7 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-pyridin-4-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3/t9-/m1/s1 |
InChI Key |
UVQRWTNCVQBRPK-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=NC=C1)N |
Canonical SMILES |
CCCC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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